molecular formula C12H7Cl2NO2 B1505281 3',5-Dichloro-2-nitrobiphenyl CAS No. 31508-01-7

3',5-Dichloro-2-nitrobiphenyl

Cat. No.: B1505281
CAS No.: 31508-01-7
M. Wt: 268.09 g/mol
InChI Key: HEBVDJYXGYCWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5-Dichloro-2-nitrobiphenyl is a halogenated nitroaromatic compound featuring a biphenyl backbone with chlorine atoms at the 3' and 5' positions of one benzene ring and a nitro group at the 2-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

31508-01-7

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15(16)17/h1-7H

InChI Key

HEBVDJYXGYCWRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3',5-Dichloro-2-nitrobiphenyl with three analogs identified in the evidence, focusing on substituent effects, functional groups, and inferred physicochemical properties.

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)

  • Structure: A propiophenone derivative with dichloro (2',5'), methoxy (3'), and ketone groups.
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing electron density on the aromatic ring, whereas the nitro group (-NO₂) in the target compound is strongly electron-withdrawing.
  • Reactivity : The electron-rich methoxy group may direct electrophilic substitutions to ortho/para positions, contrasting with the nitro group’s meta-directing effect in the target compound .

3',6'-Dichloro-2'-nitroacetophenone

  • Structure: An acetophenone derivative with dichloro (3',6') and nitro (2') substituents.
  • Key Differences: The acetophenone backbone introduces a reactive carbonyl group absent in the biphenyl system. Chlorine at 3' and 6' positions creates a distinct steric environment compared to the 3',5'-dichloro arrangement in the target compound.
  • Crystallography : Tools like SHELX and ORTEP-3 (used for crystal structure determination in related studies) suggest that nitro and chloro substituents influence packing via weak hydrogen bonds (C–H···O/N interactions) and halogen-halogen contacts .

5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone

  • Structure: Features chloro (5'), hydroxy (-OH), methyl (-CH₃), and nitro (3') groups on an acetophenone scaffold.
  • Key Differences: The hydroxy group enables strong hydrogen bonding, likely increasing melting points and crystalline stability compared to the target compound.
  • Applications : Hydroxy-nitro compounds are often intermediates in pharmaceuticals, whereas biphenyl systems may find use in materials science .

Data Table: Comparative Analysis of Key Features

Compound Name Substituents Functional Groups Key Properties (Inferred)
This compound 3',5'-Cl; 2-NO₂ Biphenyl, nitro High thermal stability, low solubility
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-Cl; 3-OCH₃; ketone Propiophenone, methoxy Moderate polarity, electrophilic reactivity
3',6'-Dichloro-2'-nitroacetophenone 3',6'-Cl; 2'-NO₂; ketone Acetophenone, nitro Reactive carbonyl, halogen-directed packing
5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone 5'-Cl; 2'-OH; 4'-CH₃; 3'-NO₂ Acetophenone, hydroxy Strong H-bonding, higher melting point

Research Findings and Implications

  • Electronic Effects : Nitro groups deactivate aromatic rings toward electrophilic attack, while chloro substituents exert mixed inductive (electron-withdrawing) and resonance (ortho/para-directing) effects. These interactions dictate regioselectivity in synthetic modifications .
  • Crystallographic Behavior: Hydrogen-bonding networks (as analyzed via graph set theory in ) are critical in stabilizing crystal structures. The absence of strong H-bond donors (e.g., -OH) in this compound may result in less dense packing compared to hydroxy-containing analogs .
  • Thermal Stability: Halogenated nitroaromatics generally exhibit high thermal stability due to strong C–Cl and C–NO₂ bonds, making them candidates for flame retardants or agrochemicals .

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